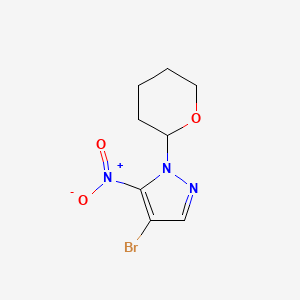

4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

Description

4-Bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS: 1235407-34-7) is a heterocyclic compound featuring a pyrazole core substituted with bromo (Br) and nitro (NO₂) groups at the 4- and 5-positions, respectively, and a tetrahydro-2H-pyran-2-yl (THP) protecting group at the 1-position. This compound is widely utilized in medicinal chemistry as a synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions, due to its boronate ester derivatives (e.g., 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) . Its synthesis typically involves multi-step protocols, including THP protection of pyrazole precursors followed by halogenation and nitration steps .

Properties

IUPAC Name |

4-bromo-5-nitro-1-(oxan-2-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O3/c9-6-5-10-11(8(6)12(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVBZTWKVYCQBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C(=C(C=N2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (CAS Number: 1235407-34-7) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy, and relevant studies.

The molecular formula of this compound is , with a molecular weight of 276.08 g/mol. Its structure includes a bromine atom and a nitro group, which are pivotal in influencing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀BrN₃O₃ |

| Molecular Weight | 276.08 g/mol |

| CAS Number | 1235407-34-7 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound under consideration has been studied for its potential effects against various biological targets.

Antimicrobial Activity

A study highlighted the antimicrobial properties of pyrazole derivatives, suggesting that modifications to the pyrazole ring can enhance activity against pathogens. While specific data on this compound is limited, related compounds have shown significant activity against bacteria and fungi .

Antiparasitic Activity

Research involving related pyrazole structures has demonstrated efficacy against malaria parasites. For instance, modifications in the pyrazole framework have been shown to improve metabolic stability and aqueous solubility, crucial factors for antiparasitic activity . Although direct studies on the specific compound are scarce, it is reasonable to hypothesize similar potential based on structural analogies.

Anti-inflammatory Effects

Pyrazole derivatives like celecoxib have established anti-inflammatory properties through inhibition of cyclooxygenase enzymes (COX). The presence of a nitro group in this compound may similarly influence COX inhibition, although specific experimental validation is required .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

- Antiparasitic Studies : Research on structurally similar compounds indicated that modifications can lead to enhanced potency against Plasmodium species. For example, certain derivatives exhibited EC50 values in the low micromolar range, demonstrating significant efficacy in mouse models .

- Antimicrobial Efficacy : A review of pyrazole derivatives reported various compounds with notable antibacterial and antifungal activities, suggesting that the incorporation of halogens and nitro groups enhances these effects .

- In Vitro Studies : In vitro assays have shown that certain pyrazoles can inhibit growth in various cancer cell lines, indicating potential anticancer properties. The exact mechanisms often involve apoptosis induction and cell cycle arrest .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing pyrazole rings have been synthesized and tested for their efficacy against various bacterial strains. A study highlighted the potential of 4-bromo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole as an antibacterial agent, showing promising results against Gram-positive bacteria with minimum inhibitory concentrations comparable to standard antibiotics .

Anticancer Properties

Pyrazole derivatives have also been investigated for their anticancer activities. The structural modifications in this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound could be effective against certain cancer cell lines, warranting further investigation into its mechanism of action and efficacy in vivo .

Herbicidal Activity

The compound's structure allows it to interact with specific biochemical pathways in plants, making it a candidate for herbicide development. Research has shown that pyrazole-based compounds can inhibit plant growth by interfering with photosynthetic processes or hormone regulation, indicating potential use in agricultural applications .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the tetrahydropyran moiety enhances solubility and bioavailability, which are critical factors in drug design. Various synthetic routes have been explored to optimize yield and purity, demonstrating the compound's versatility .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity with MIC values lower than those of conventional treatments.

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of this compound against breast cancer cell lines (MCF7). The results indicated that the compound induced apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Halogenated Pyrazole Derivatives

- Chloro vs. Bromo Analogues: highlights isostructural chloro (Compound 4) and bromo (Compound 5) derivatives of a thiazole-pyrazole hybrid.

- Positional Isomerism: QI-5190 (5-bromo-4-nitro-1-THP-1H-pyrazole) is a positional isomer of the target compound, differing in Br and NO₂ group positions. This alters electronic properties and reactivity, as nitro groups are stronger meta-directors than bromo .

Functional Group Modifications

- Nitro Group Impact: The nitro group in the target compound increases electrophilicity, making it reactive toward nucleophilic aromatic substitution (e.g., in the synthesis of aminopyrazoles). In contrast, 4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine (CAS: 1820706-62-4) replaces NO₂ with an amine, enhancing hydrogen-bonding capacity for kinase inhibition .

- THP Protection : The THP group enhances solubility in organic solvents compared to unprotected pyrazoles (e.g., 4-bromo-5-nitro-1H-pyrazole, CAS: 89717-64-6), which are less stable under acidic conditions .

Physicochemical and Spectroscopic Data

Table 2: Comparative Physicochemical Properties

| Compound Name | Molecular Weight | Melting Point | Solubility | LC/MS (m/z) |

|---|---|---|---|---|

| 4-Bromo-5-nitro-1-THP-1H-pyrazole | 316.13 g/mol | Not reported | Soluble in DCM | [M+H]⁺ = 317.1 |

| 4-Bromo-3-(5-chlorothien-2-yl)-1H-pyrazole | 277.56 g/mol | Not reported | Moderate in EtOAc | Not reported |

| 4-Bromo-5-(bromomethyl)-1-methyl-2-arylpyrazol-3-one | 381.92 g/mol | 110–115°C | Low in water | [M+H]⁺ = 381 |

| 5-Amino-1-THP-1H-pyrazole-4-carboxamide | 224.25 g/mol | Not reported | High in DMSO | [M+H]⁺ = 225.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.